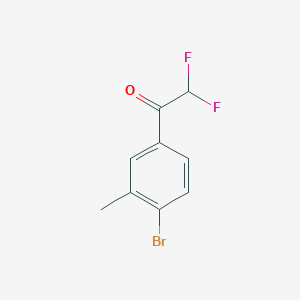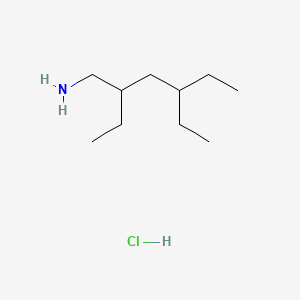
3-(Aminomethyl)-5-ethylheptanehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-5-ethylheptanehydrochloride is an organic compound that belongs to the class of alkylamines. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a heptane backbone with an ethyl substituent. It is commonly used in various chemical and pharmaceutical applications due to its versatile reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-ethylheptanehydrochloride typically involves the alkylation of a heptane derivative followed by the introduction of an aminomethyl group. One common method includes the reaction of 5-ethylheptane with formaldehyde and ammonia under acidic conditions to form the desired aminomethyl derivative. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified through crystallization or distillation to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-5-ethylheptanehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
3-(Aminomethyl)-5-ethylheptanehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its pharmacological properties, including potential use as an anticonvulsant or analgesic agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-ethylheptanehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also modulate signaling pathways by interacting with receptors or enzymes, leading to various biological effects.
Comparison with Similar Compounds
3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: Known for its use as a spin label in studying biological systems.
Aminomethyl propanol: An alkanolamine used as a buffer and precursor in organic synthesis.
Uniqueness: 3-(Aminomethyl)-5-ethylheptanehydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of an aminomethyl group with an ethyl-substituted heptane backbone makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H24ClN |
|---|---|
Molecular Weight |
193.76 g/mol |
IUPAC Name |
2,4-diethylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H23N.ClH/c1-4-9(5-2)7-10(6-3)8-11;/h9-10H,4-8,11H2,1-3H3;1H |
InChI Key |
CQGYFMGJBQWBBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(CC)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Methoxycarbonyl)phenyl]butanoic acid](/img/structure/B15312650.png)
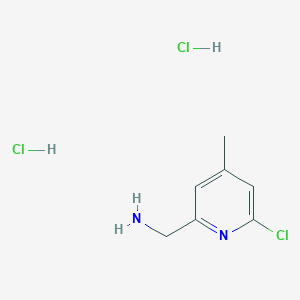
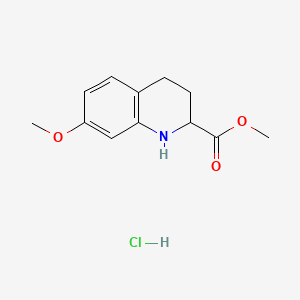
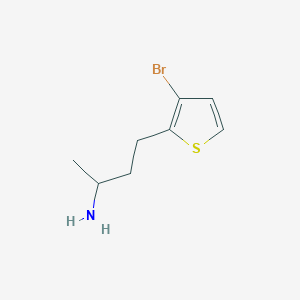

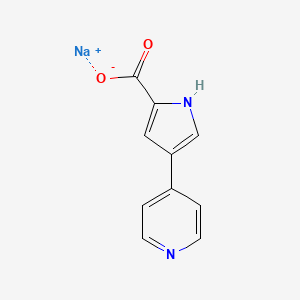
![N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B15312684.png)
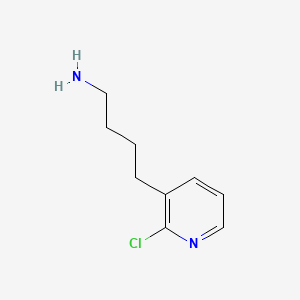

![rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one](/img/structure/B15312706.png)
![2-Amino-1-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B15312713.png)
![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride](/img/structure/B15312716.png)
![4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine](/img/structure/B15312720.png)
